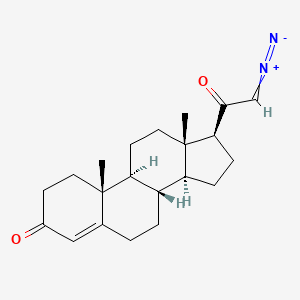

21-Diazopregn-4-ene-3,20-dione

Descripción

Structure

3D Structure

Propiedades

Número CAS |

53892-00-5 |

|---|---|

Fórmula molecular |

C21H28N2O2 |

Peso molecular |

340.5 g/mol |

Nombre IUPAC |

(8S,9S,10R,13S,14S,17S)-17-(2-diazoacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28N2O2/c1-20-9-7-14(24)11-13(20)3-4-15-16-5-6-18(19(25)12-23-22)21(16,2)10-8-17(15)20/h11-12,15-18H,3-10H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1 |

Clave InChI |

LCUJWGFEKPBUNF-YFWFAHHUSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)C=[N+]=[N-])CCC4=CC(=O)CCC34C |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C=[N+]=[N-])CCC4=CC(=O)CC[C@]34C |

SMILES canónico |

CC12CCC3C(C1CCC2C(=O)C=[N+]=[N-])CCC4=CC(=O)CCC34C |

Sinónimos |

21-diazopregn-4-ene-3,20-dione 21-diazoprogesterone 21-N2-pregnenedione |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for 21 Diazopregn 4 Ene 3,20 Dione

Retrosynthetic Analysis Highlighting the 21-Diazo Moiety and Pregnane (B1235032) Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections."

For 21-diazopregn-4-ene-3,20-dione, the primary disconnection targets the C20-C21 bond, specifically the diazo ketone functionality. This leads to two key synthons: a pregnane-based carboxylic acid precursor and a diazomethane (B1218177) equivalent. The core pregnane structure, with its characteristic four-ring system and specific stereochemistry, forms the foundational backbone of the retrosynthetic strategy. The Δ4-3-keto functionality in the A-ring is another critical structural feature to be considered during the synthetic design.

Classical Routes for Diazo Group Introduction at C-21 of Pregnane-Type Steroids

The introduction of the diazo group at the C-21 position is a crucial step in the synthesis of this compound. This transformation is typically achieved from a carboxylic acid precursor via an acid chloride intermediate.

Synthesis from 3-Oxoandrost-4-ene-17β-carboxylic Acid and Related Precursors

A well-established method for preparing this compound starts from 3-oxoandrost-4-ene-17β-carboxylic acid (also known as 3-keto-4-etiocholenic acid). acs.org This C19 steroid serves as a key precursor, containing the necessary A/B ring structure and a carboxylic acid group at the C-17 position, which is the attachment point for the eventual two-carbon side chain.

The synthesis of a tritiated version of 21-diazoprogesterone has been described starting from progesterone (B1679170). lookchem.comlookchem.com Progesterone is first dehydrogenated to introduce a double bond at the C-6 position. lookchem.comlookchem.com The pregnane side-chain is then degraded using sodium hypobromite (B1234621) to yield the corresponding carboxylic acid. lookchem.comlookchem.com Catalytic reduction with tritium (B154650) gas, followed by conversion to the acid chloride and reaction with diazomethane, affords the desired labeled product. lookchem.comlookchem.com

Approaches Utilizing Acid Chlorides and Subsequent Transformations

The conversion of the carboxylic acid precursor, such as 3-oxoandrost-4-ene-17β-carboxylic acid, into the corresponding acid chloride is a pivotal step. acs.orgnih.gov This is often achieved using reagents like oxalyl chloride or thionyl chloride. The resulting acid chloride is a highly reactive intermediate.

The subsequent reaction of the steroidal acid chloride with diazomethane introduces the diazoketone functionality at the C-21 position. google.com.pg This reaction proceeds via a nucleophilic attack of diazomethane on the acid chloride, followed by the elimination of a chloride ion and a proton to form the stable α-diazoketone. This method is a common and effective way to construct the 21-diazo-20-keto side chain of the pregnane steroid. acs.orgnih.gov

Stereoselective Synthesis of the Pregnane Skeleton Precursors

The stereochemistry of the steroid nucleus is fundamental to its biological activity. Therefore, controlling the stereocenters within the pregnane core is of utmost importance during the synthesis of its precursors.

Control of Stereochemistry at Chiral Centers within the Steroid Nucleus

The pregnane skeleton is a C21 steroid characterized by a specific arrangement of its atoms in three-dimensional space. wikipedia.org The fusion of the cyclohexane (B81311) (A, B, C) and cyclopentane (B165970) (D) rings creates multiple chiral centers. nih.gov The stereochemical integrity of these centers must be maintained or established during the synthesis. In many synthetic approaches, a naturally occurring steroid with the correct core stereochemistry is used as the starting material, thus circumventing the need for de novo construction of the complex ring system.

When modifications to the steroid skeleton are necessary, stereoselective reactions are employed. For instance, reductions of ketone functionalities or additions to double bonds are often carried out using stereoselective reagents or catalysts to ensure the formation of the desired isomer.

Formation of the Δ4-3-Keto System

The Δ4-3-keto functionality in the A-ring is a common feature of many biologically active steroids and is crucial for the activity of this compound. oup.comnih.gov This structural motif is often already present in the starting steroidal material.

If it needs to be constructed, a common method involves the isomerization of a Δ5 double bond. frontiersin.org This is typically achieved using a combination of a hydroxysteroid dehydrogenase and an isomerase, or through chemical methods. frontiersin.orgnih.gov Another approach is the introduction of a double bond into a saturated A-ring through dehydrogenation reactions. frontiersin.org The Δ4-3-keto system can undergo further metabolic reduction to various tetrahydrosteroids, highlighting its chemical reactivity. nih.govmdpi.com

Modern Synthetic Innovations in Diazo Steroid Synthesis

Recent advancements in synthetic chemistry have led to the development of novel methods for preparing diazo compounds, including those with a steroid backbone. These innovations focus on improving safety, efficiency, and environmental friendliness.

The transition away from heavy metal catalysts is a significant trend in modern organic synthesis, driven by the desire to reduce toxicity and environmental impact. For the generation of diazo compounds, metal-free approaches offer a compelling alternative. These methods often rely on the use of organic reagents and catalysts to facilitate the desired transformations.

One such strategy involves the use of (phenyl)iodonium ylides or related hypervalent iodine reagents. These reagents can effectively transfer a diazo group to a suitable acceptor molecule under mild conditions. Research into metal-free catalysis has demonstrated the successful synthesis of various organic molecules, highlighting the potential for these methods to be applied to complex structures like steroids. rsc.orgrsc.orgdiva-portal.org For instance, the Leuckart–Wallach type reaction, which is metal-free, provides a pathway for the synthesis of complex nitrogen-containing heterocyclic compounds. diva-portal.org While not directly applied to this compound in the reviewed literature, the principles of these metal-free reactions provide a foundation for future synthetic designs in steroid chemistry.

A notable metal-free approach for generating diazo compounds is the fragmentation of sulfonylhydrazones. This method allows for the production of aryldiazomethane solutions in a continuous flow system, avoiding the need for metal catalysts and using a non-coordinating solvent. nih.gov The by-products are removed through an in-line aqueous wash, resulting in a clean, base-free diazo stream suitable for subsequent reactions. nih.gov

Key Features of Metal-Free Diazo Synthesis:

| Feature | Description | Reference |

|---|---|---|

| Reagents | Often employ hypervalent iodine compounds, sulfonylhydrazones, or other organic promoters. | nih.gov |

| Conditions | Typically proceed under milder reaction conditions compared to some metal-catalyzed processes. | diva-portal.org |

| Advantages | Reduced metal contamination in the final product, lower toxicity, and often simplified purification. | rsc.orgdiva-portal.org |

| Applicability | Principles are broadly applicable, though specific adaptation for steroidal systems may be required. | rsc.org |

Diazo compounds are known for their potential instability and explosive nature, which can limit their utility in traditional batch synthesis, especially on a larger scale. sioc-journal.cn Flow chemistry, or continuous flow processing, has emerged as a powerful technology to mitigate these risks. sioc-journal.cnresearchgate.net In a flow reactor, small volumes of reagents are continuously mixed and reacted, minimizing the accumulation of hazardous intermediates. nih.govresearchgate.net

This technology is particularly well-suited for the synthesis of diazo compounds. The hazardous diazo intermediate can be generated in situ and immediately consumed in the next reaction step, a concept known as a "telescoped" synthesis. researchgate.netacs.org This approach enhances safety and can also improve reaction efficiency and product yields. researchgate.net Researchers have successfully used flow chemistry for the synthesis of various α-diazocarbonyl compounds, demonstrating the robustness of this technique. acs.org For instance, the generation of triflyl azide (B81097) in flow enables the efficient synthesis of α-diazoketones with excellent yields. acs.org

The benefits of flow chemistry for diazo compound synthesis include:

Enhanced Safety: Minimizes the amount of energetic diazo compound present at any given time. nih.govsioc-journal.cn

Precise Control: Allows for accurate control over reaction parameters such as temperature, pressure, and reaction time.

Improved Efficiency: Can lead to higher yields and purity compared to batch processes. researchgate.net

Scalability: Offers a more straightforward path to scaling up production. researchgate.net

| Flow Chemistry Parameter | Advantage in Diazo Synthesis | Reference |

|---|---|---|

| Small Reaction Volumes | Significantly reduces the risk associated with potentially explosive intermediates. | sioc-journal.cnresearchgate.net |

| Rapid Mixing & Heat Transfer | Allows for precise control over exothermic reactions, preventing runaway scenarios. | researchgate.net |

| In-line Purification | Enables the removal of by-products before the next reaction step, leading to cleaner product streams. | nih.gov |

| Telescoped Reactions | The unstable diazo intermediate is used as it is formed, avoiding isolation and handling. | researchgate.netacs.org |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgkahedu.edu.in These principles are increasingly being applied to the synthesis of complex molecules like steroids. researchgate.net

Key green chemistry principles relevant to the synthesis of this compound include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This minimizes waste.

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or avoided. This includes exploring alternatives like water, supercritical fluids, or solventless conditions. kahedu.edu.inscribd.com

Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org This aligns with the development of both metal-free and efficient metal-based catalytic systems.

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. The use of alternative energy sources like microwaves or conducting reactions at ambient temperature and pressure contributes to this goal. kahedu.edu.inresearchgate.net

Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. acs.orgscribd.com Flow chemistry is an excellent example of a technology that can prevent the formation of waste by improving reaction selectivity and yield. researchgate.net

The application of these principles to steroid synthesis is an active area of research, with a focus on developing more sustainable and environmentally benign synthetic routes. researchgate.net

Purification and Isolation Techniques for Diazo-Functionalized Steroids

The purification and isolation of diazo-functionalized steroids require careful consideration due to the potential instability of the diazo group and the presence of structurally similar impurities. Traditional methods like chromatography and crystallization are often employed, but specialized techniques have also been developed.

Complex drug molecules like steroids are often challenging to purify from precursor molecules or side-products. acs.org Standard isolation procedures for steroids include extraction with organic solvents, followed by purification via chromatography, repeated crystallization, or partitioning between solvents with different polarities. acs.orgnih.gov However, these processes can be solvent- and energy-intensive. nih.govacs.org

For diazo-containing compounds, which can be sensitive, purification methods must be chosen carefully. In the synthesis of diazo bile acid derivatives, for example, carefully controlled quench, work-up, and purification procedures were necessary. nih.gov One innovative approach reported the use of Sephadex LH-20 for the purification and as a protecting group for sulfate (B86663) esters during the synthesis. nih.gov

A novel and highly specific purification method for steroids involves the use of photoresponsive metal-organic capsules. acs.orgnih.gov These capsules can be designed to selectively bind a target steroid, such as progesterone, from a mixture. acs.orgnih.gov The steroid is then released from the capsule by irradiation with light, allowing for its extraction in a purified form. acs.orgnih.gov This light-driven purification offers a potential alternative to conventional separation methods. acs.orgnih.gov

In the context of flow chemistry, in-line purification techniques are often integrated into the synthetic process. For example, a synthesized diazo stream can be passed through a column containing molecular sieves and sodium thiosulfate (B1220275) to remove impurities and unreacted reagents before the next synthetic step. researchgate.net Solid-phase extraction (SPE) is another valuable technique for the purification of steroids and their derivatives, offering a rapid and efficient method that can be adopted in various laboratory settings. researchgate.net

| Purification Technique | Application to Diazo-Steroids | Key Advantages | Reference |

|---|---|---|---|

| Chromatography | Standard method for separating steroids from reaction mixtures. | High resolving power for complex mixtures. | acs.org |

| Crystallization | Used to obtain highly pure crystalline solid products. | Can provide very high purity in a single step. | acs.org |

| Solid-Phase Extraction (SPE) | Rapid purification of steroid derivatives. | Fast, efficient, and suitable for analytical labs. | researchgate.net |

| Light-Driven Encapsulation | Selective binding and release of steroids using photoresponsive capsules. | High selectivity, potential for low energy consumption. | acs.orgnih.gov |

| In-line Flow Purification | Integration of purification steps within a continuous flow synthesis. | Avoids isolation of intermediates, improves process efficiency. | nih.govresearchgate.net |

| Sephadex Gel Filtration | Used for purification of bile acid derivatives. | Mild conditions suitable for sensitive molecules. | nih.gov |

Chemical Reactivity and Mechanistic Studies of 21 Diazopregn 4 Ene 3,20 Dione

Photochemical Reactivity and Carbene Generation from the Diazo Group

The diazo group in 21-diazopregn-4-ene-3,20-dione is susceptible to photochemical decomposition, a process that has been explored for applications such as photoaffinity labeling of corticosteroid receptors. elsevierpure.com Irradiation with ultraviolet (UV) light provides the energy to overcome the activation barrier for the extrusion of molecular nitrogen, a highly stable and entropically favored leaving group. This process leads to the formation of a highly reactive steroidal carbene intermediate.

Mechanistic Pathways of Photolytic Nitrogen Extrusion and Steroidal Carbene Formation

R-CO-CHN₂ + hν → R-CO-CH: + N₂

The initially formed carbene is typically in the singlet state, where the two non-bonding electrons are spin-paired in the same orbital. This singlet carbene is highly electrophilic and can undergo rapid intramolecular reactions. libretexts.org In some cases, the singlet carbene can undergo intersystem crossing to a more stable triplet state, where the two non-bonding electrons have parallel spins in different orbitals. The triplet carbene behaves as a diradical and exhibits different reactivity patterns. libretexts.org The specific pathway and the nature of the resulting carbene can be influenced by the wavelength of light used and the surrounding solvent environment.

Trapping and Characterization of Reactive Intermediates

Direct observation of the steroidal carbene generated from this compound is challenging due to its high reactivity and short lifetime. libretexts.org Therefore, its existence and reactivity are typically inferred through trapping experiments. The highly reactive carbene can be "trapped" by reacting it with various molecules present in the reaction mixture. For instance, in the context of photoaffinity labeling, the carbene is designed to react with nearby amino acid residues within the binding site of a target protein, leading to covalent modification. elsevierpure.com

Common trapping agents for carbenes include:

Alkenes: to form cyclopropane (B1198618) derivatives.

Alcohols and water: to form ethers and hydroxylated products, respectively, via O-H insertion.

C-H bonds: leading to C-H insertion products, a characteristic reaction of carbenes.

The characterization of these trapped products provides indirect evidence for the formation of the carbene intermediate and offers insights into its reactivity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural elucidation of these products.

Thermal Reactivity and Decomposition Pathways

In addition to photochemical decomposition, this compound can also undergo thermal decomposition. This process typically requires higher temperatures compared to photolysis and can lead to a different distribution of products due to the different energetic landscape of the reaction.

Kinetics and Thermodynamics of Thermal Diazo Decomposition

The thermal stability of diazo compounds can vary significantly depending on their structure. For many diazo compounds, decomposition onset temperatures range from 75 to 160 °C. acs.org The thermal decomposition is an exothermic process, with an average enthalpy of decomposition (ΔHD) for diazo compounds lacking other energetic functional groups being approximately -102 kJ/mol. acs.org

Specific kinetic and thermodynamic parameters for the thermal decomposition of this compound are not extensively documented in the literature. However, studies on analogous α-diazoketones provide a general framework for understanding its thermal behavior. The rate of decomposition is expected to follow first-order kinetics, dependent on the concentration of the diazo compound. The Arrhenius equation can be used to describe the temperature dependence of the rate constant.

| Parameter | General Value for Diazo Compounds |

| Onset Decomposition Temperature | 75 - 160 °C acs.org |

| Enthalpy of Decomposition (ΔHD) | ~ -102 kJ/mol acs.org |

Rearrangement Reactions and Side Product Formation

A primary pathway for the thermal decomposition of α-diazoketones is the Wolff rearrangement . organic-chemistry.org In this reaction, the carbene formed upon nitrogen loss undergoes a 1,2-rearrangement to form a ketene (B1206846) intermediate. The migration of the group adjacent to the carbonyl is a key step in this process. For this compound, the migrating group would be the steroidal C20 atom.

Steroid-CO-CH: → Steroid-CH=C=O

The resulting highly reactive ketene can then be trapped by nucleophiles present in the reaction medium. For example, in the presence of water, the ketene will be hydrolyzed to a carboxylic acid, leading to a homologated steroid with a carboxylic acid group at C21. In the presence of alcohols or amines, the corresponding esters or amides are formed.

Side reactions can also occur during the thermal decomposition. These can include intermolecular reactions of the carbene, such as C-H insertion into the solvent or other steroid molecules, and dimerization reactions. The specific products formed will depend on the reaction conditions, including temperature, solvent, and the presence of any trapping agents.

Reactions of the Diazo and Ketone Functions with Nucleophiles and Electrophiles

The this compound molecule possesses several reactive sites that can engage in reactions with nucleophiles and electrophiles. These include the diazo group, the C20 ketone, and the α,β-unsaturated ketone (enone) in the A-ring of the steroid.

The diazo group itself can react with strong acids. Protonation of the diazo carbon can lead to the formation of a diazonium ion, which is a much better leaving group than N₂ in the neutral molecule. This can facilitate nucleophilic substitution at the C21 position.

The carbonyl group at C20 is susceptible to nucleophilic attack. libretexts.org Reagents such as Grignard reagents or organolithium compounds can add to the carbonyl, leading to the formation of tertiary alcohols after workup. Hydride reagents, such as sodium borohydride, can reduce the ketone to a secondary alcohol.

The enone system in the A-ring can undergo both 1,2- and 1,4-addition (conjugate addition) with nucleophiles. pressbooks.pub Soft nucleophiles, such as thiols and cuprates, tend to favor 1,4-addition, while hard nucleophiles, like organolithium reagents, may favor 1,2-addition to the C3 carbonyl.

Electrophilic Attack on the Diazo Moiety

The diazo group in this compound is susceptible to electrophilic attack, particularly by strong acids. Protonation of the diazo carbon leads to the formation of a diazonium ion, which is an excellent leaving group. Subsequent loss of dinitrogen gas (N₂) generates a highly reactive α-keto carbocation. This carbocation can then undergo a variety of transformations, including nucleophilic substitution or rearrangement.

One of the most common reactions of α-diazo ketones upon treatment with electrophiles is the Wolff rearrangement. This reaction can be initiated by thermal, photochemical, or metal-catalyzed decomposition of the diazo compound. In the context of this compound, the Wolff rearrangement would involve the 1,2-migration of the steroidal backbone (specifically the C-20 carbon) to the adjacent carbene carbon, resulting in the formation of a ketene intermediate. This highly reactive ketene can then be trapped by various nucleophiles. For instance, in the presence of water, it would yield a carboxylic acid, and in the presence of an alcohol, it would form an ester.

Nucleophilic Additions to the C-3 and C-20 Carbonyl Groups

The progesterone (B1679170) framework of this compound contains two carbonyl groups at positions C-3 and C-20, both of which are potential sites for nucleophilic attack. The reactivity of these carbonyls is influenced by their steric and electronic environments. The C-3 carbonyl is part of an α,β-unsaturated ketone system, which can undergo both direct (1,2) and conjugate (1,4) addition. The C-20 carbonyl is a simple ketone.

The relative reactivity of the C-3 and C-20 carbonyls towards nucleophiles is a critical aspect of the chemistry of progesterone and its derivatives. Generally, the C-20 ketone is less sterically hindered and more susceptible to attack by nucleophiles than the C-3 ketone. The α,β-unsaturation at C-4 and C-5 delocalizes the positive charge of the C-3 carbonyl, making it less electrophilic. Therefore, selective nucleophilic addition at the C-20 position is often achievable under carefully controlled conditions.

Cycloaddition Reactions Involving the Diazo Group

The diazo group is a classic 1,3-dipole and can readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles. This reactivity provides a powerful tool for the synthesis of five-membered heterocyclic rings.

[3+2] Cycloadditions for Heterocycle Synthesis

In the case of this compound, the diazo group can react with electron-deficient alkenes and alkynes to form pyrazoline and pyrazole (B372694) derivatives, respectively. These reactions are often highly regioselective and provide a direct route to novel heterocyclic steroid analogs. For example, reaction with an alkyne would lead to the formation of a spiro-pyrazole at the C-21 position of the steroid. Such reactions are valuable for creating structurally diverse steroidal compounds with potential applications in medicinal chemistry. The synthesis of spiro heterocyclic steroids is a significant area of research, with many derivatives exhibiting interesting biological activities.

Transition Metal-Catalyzed Transformations of this compound

Transition metals, particularly copper and rhodium complexes, are widely used to catalyze the decomposition of diazo compounds, leading to the formation of metal-carbene intermediates. These reactive species can then undergo a variety of useful transformations.

Catalytic Generation of Metallo-Carbenoids

The reaction of this compound with a transition metal catalyst, such as rhodium(II) acetate (B1210297) or a copper(I) salt, would lead to the extrusion of dinitrogen gas and the formation of a steroidal α-keto metallo-carbenoid. The nature of the metal and its ligands plays a crucial role in modulating the reactivity and selectivity of the subsequent reactions of this intermediate.

Applications in C-H Insertion and Cyclopropanation Reactions

The generated steroidal metallo-carbenoid is a highly reactive intermediate that can undergo several synthetically valuable reactions. One important application is in intramolecular C-H insertion reactions. The carbene can insert into a C-H bond within the steroid molecule, leading to the formation of a new carbon-carbon bond and the construction of a new ring. The regioselectivity of this insertion is influenced by the proximity of C-H bonds to the carbene center and the electronic and steric factors of the steroid framework.

Furthermore, the steroidal metallo-carbenoid can react with alkenes in intermolecular cyclopropanation reactions. This would involve the transfer of the carbene moiety to the double bond of the alkene, resulting in the formation of a cyclopropane ring. The stereoselectivity of this reaction is often high, and the use of chiral catalysts can lead to the enantioselective formation of cyclopropane-containing steroids. These reactions open up avenues for the synthesis of novel and complex steroidal architectures.

Chemical Stability and Degradation Pathways under Various Conditions

The diazo group, particularly when adjacent to a carbonyl group, is known to be labile and can decompose under thermal, photolytic, and acidic conditions. chim.it The energy of absorbed ultraviolet (UV) light can initiate a complex series of chemical reactions, often involving the ketone carbonyl group, which can lead to the deterioration of the molecule. iupac.org

Thermal Decomposition:

α-Diazoketones are known to be thermally unstable, undergoing decomposition with the extrusion of nitrogen gas (N₂) to generate a highly reactive α-ketocarbene intermediate. nih.gov The onset temperature for this decomposition can vary significantly depending on the molecular structure and substituents, with reported ranges between 75 and 160 °C for various diazo compounds. nih.govacs.org For this compound, heating would likely lead to the formation of a C21-ketocarbene. This reactive intermediate can then undergo several transformations, including intramolecular reactions or reactions with solvents or other molecules present in the medium. One common pathway for such carbenes is the Wolff rearrangement. wikipedia.org

Photolytic Decomposition:

Photolysis is a common method to induce the decomposition of α-diazoketones. cdnsciencepub.com Upon irradiation with UV light, this compound is expected to lose nitrogen gas to form the corresponding α-ketocarbene. researchgate.net A primary pathway for the resulting carbene is the Wolff rearrangement, which would yield a highly reactive ketene intermediate. wikipedia.orgmdpi.com This ketene can then be trapped by nucleophiles such as water, alcohols, or amines to form carboxylic acid derivatives. wikipedia.org The α,β-unsaturated ketone system in the A-ring of the steroid also absorbs UV light and could participate in photochemical reactions, although the diazoketone is expected to be the more photolabile functional group. masterorganicchemistry.com

Acid-Catalyzed Decomposition:

α-Diazoketones are generally sensitive to acidic conditions. chim.it Protonation of the α-carbon adjacent to the diazo group can lead to the formation of a diazonium ion intermediate. chim.itwikipedia.org This intermediate is highly unstable and readily eliminates nitrogen gas to produce a reactive species, which can then be trapped by the conjugate base of the acid or other nucleophiles present. For instance, in the presence of hydrochloric acid, a chloroketone would be the expected product. soeagra.com

The stability of the progesterone backbone itself is relatively robust. Studies on progesterone have shown it to be stable for extended periods under specific conditions, such as in certain compounded tablets. nih.gov However, its stability can be influenced by the formulation and storage conditions. The polymorphic form of the steroid can also affect its thermal stability. researchgate.net

The following tables summarize the expected degradation pathways and resulting products for this compound under different conditions.

Table 1: Predicted Degradation of this compound under Various Conditions

| Condition | Primary Reactive Species | Major Reaction Pathway(s) | Potential Degradation Product(s) |

|---|---|---|---|

| Thermal (Heat) | α-Ketocarbene | Wolff Rearrangement, Intramolecular insertions, Dimerization (Azine formation) | Homopregnane carboxylic acid derivatives (after trapping of ketene), Products from C-H insertion, Azine dimer |

| Photolytic (UV Light) | α-Ketocarbene | Wolff Rearrangement, Intermolecular reactions with solvent | Homopregnane carboxylic acid derivatives (after trapping of ketene), Products of reaction with solvent |

| Acidic (e.g., HCl) | Diazonium ion | Nucleophilic substitution (SN2-type) | 21-Chloro-pregn-4-ene-3,20-dione |

Table 2: Detailed Mechanistic Steps in the Degradation of this compound

| Degradation Type | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| Thermal/Photolytic | Absorption of energy (heat or light) | Elimination of N₂ gas to form an α-ketocarbene | Wolff Rearrangement to form a ketene intermediate |

| Acid-Catalyzed | Protonation of the carbon atom bearing the diazo group | Formation of an unstable diazonium ion | Loss of N₂ and subsequent nucleophilic attack |

Theoretical and Computational Investigations of 21 Diazopregn 4 Ene 3,20 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

The reactivity of 21-diazopregn-4-ene-3,20-dione is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org In diazocarbonyl compounds, the HOMO is typically associated with the diazo group, which has a high-lying lone pair of electrons. uci.edu This makes the diazo group a good electron donor and susceptible to electrophilic attack. The LUMO, on the other hand, is often a π* antibonding orbital associated with the carbonyl and diazo groups, making these sites susceptible to nucleophilic attack. uomustansiriyah.edu.iq

The interaction between the diazo and carbonyl groups is crucial. The resonance delocalization of electrons between these two groups leads to a more stabilized molecule compared to simple diazoalkanes. This interaction influences the energies and shapes of the FMOs, which in turn dictates the molecule's behavior in chemical reactions.

Table 1: Representative Frontier Molecular Orbital Characteristics for a Generic α-Diazoketone Moiety

| Molecular Orbital | Primary Character | Implication for Reactivity |

| HOMO | Lone pair on the terminal nitrogen of the diazo group | Site for electrophilic attack and involvement in photolytic N₂ extrusion. |

| LUMO | π* antibonding orbital of the C=N₂ and C=O groups | Site for nucleophilic attack. |

This table presents generalized characteristics based on theoretical principles of α-diazoketones.

The charge distribution within this compound can be visualized through electrostatic potential (ESP) mapping. The diazo group is characterized by a region of negative electrostatic potential around the terminal nitrogen atom, reflecting its nucleophilic character. Conversely, the carbon atom of the carbonyl group and the carbon atom bonded to the diazo group exhibit a positive electrostatic potential, indicating their electrophilic nature.

The ESP map highlights the regions of the molecule that are most likely to interact with other charged or polar species. For instance, the negative potential on the diazo group suggests a favorable interaction with electrophiles, while the positive regions on the carbonyl carbons are prone to attack by nucleophiles.

Conformational Analysis and Energetics of the Pregnane (B1235032) Skeleton

The pregnane skeleton is a rigid four-ring system. However, the substituents at C-17 and C-20 can adopt different orientations, leading to various conformers. The acetyl group at C-17 in pregnane derivatives has been a subject of conformational studies. acs.org The presence of the bulky and polar 21-diazoacetyl group is expected to have a significant impact on the preferred conformation of the side chain.

Computational modeling, such as molecular mechanics and DFT, can be employed to calculate the energies of different conformers and identify the most stable arrangements. researchgate.netnih.gov The conformation of the side chain is determined by a balance of steric and electronic effects. The bulky diazo group will likely orient itself to minimize steric hindrance with the steroid's D-ring. Furthermore, electrostatic interactions between the polar diazo and ketone groups will also play a role in determining the most stable conformation. libretexts.org

Reaction Mechanism Predictions and Transition State Calculations

This compound is known to be a precursor for photogenerated labels for corticosteroid receptors, which underscores the importance of understanding its decomposition pathways. acs.orgresearchgate.net Both photolytic and thermal decomposition of α-diazoketones typically proceed via the Wolff rearrangement. libretexts.orgwikipedia.org

Photolytic Decomposition:

Upon absorption of UV light, the 21-diazo group is excited, leading to the extrusion of a nitrogen molecule (N₂). escholarship.orgtuni.fi This process generates a highly reactive α-ketocarbene intermediate. The subsequent step is the Wolff rearrangement, where the alkyl group at C-17 migrates to the carbene carbon, forming a ketene (B1206846). libretexts.org Computational studies on similar systems suggest that this rearrangement can be a concerted process, where the loss of N₂ and the alkyl migration occur simultaneously, or a stepwise process involving the formation of the carbene intermediate. researchgate.net

Thermal Decomposition:

Heating this compound can also induce the loss of N₂ and subsequent Wolff rearrangement. acs.org The mechanism of thermal decomposition is also a subject of computational investigation. researchgate.net Transition state calculations can be performed to determine the activation energies for the concerted and stepwise pathways, providing insight into the preferred reaction mechanism. The nature of the substituents can influence the relative energies of the transition states and, consequently, the reaction pathway. koreascience.kr

Table 2: Key Intermediates and Transition States in the Decomposition of this compound

| Species | Description | Role in Decomposition |

| α-Ketocarbene | A highly reactive intermediate with a divalent carbon atom adjacent to a carbonyl group. | Formed after the extrusion of N₂ in a stepwise mechanism. |

| Ketene | A molecule containing a C=C=O functional group. | The product of the Wolff rearrangement. |

| Concerted Transition State | A molecular arrangement where N₂ extrusion and alkyl migration occur in a single step. | Represents the energy barrier for the concerted mechanism. |

| Carbene-to-Ketene Transition State | The transition state for the 1,2-alkyl shift in the stepwise mechanism. | Represents the energy barrier for the rearrangement of the carbene intermediate. |

This table outlines the general species involved in the Wolff rearrangement of α-diazoketones.

Prediction of Regioselectivity and Stereoselectivity in Reactions

The prediction of regioselectivity and stereoselectivity in chemical reactions is a cornerstone of synthetic organic chemistry, with significant implications for the synthesis of complex molecules like this compound. mdpi.comoxfordsciencetrove.com Regioselectivity refers to the preference of a reaction to occur at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. msu.edukhanacademy.org

For this compound, the diazo group at the C21 position is a key reactive site. Theoretical models could predict the outcome of its reactions, such as cyclopropanation or insertion reactions. Computational methods, like Density Functional Theory (DFT), could be employed to model the transition states of potential reactions. By calculating the energy barriers for different reaction pathways, chemists can predict the most likely product. For instance, in a reaction with an alkene, calculations could determine whether the diazo compound will react at the α or β face of the alkene, thus predicting the stereochemical outcome. The inherent chirality of the steroid backbone would undoubtedly influence the stereoselectivity of such reactions, a concept known as asymmetric induction. msu.edu However, specific computational studies predicting the regioselectivity and stereoselectivity of reactions involving this compound are not detailed in the available literature.

Molecular Dynamics Simulations for Studying Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in a biological environment. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvent interactions, and binding dynamics.

For this compound, MD simulations could be particularly valuable in several ways:

Solvent Effects: The behavior of the steroid in different solvents (e.g., water, lipids) could be simulated to understand its solubility and partitioning behavior, which are crucial for its bioavailability and interaction with biological membranes.

Conformational Flexibility: MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and how they might change upon interaction with a receptor.

Intermolecular Interactions: When docked into a receptor active site, MD simulations can reveal the dynamic nature of the interactions between the steroid and the amino acid residues of the protein, providing a more realistic picture than static docking models.

While the principles of MD are well-established, specific MD simulation studies on this compound are not found in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Recognition

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of Molecular Descriptors for Diazo-Steroid Structures

To build a QSAR model, the chemical structures of the molecules are converted into a set of numerical values called molecular descriptors. For a class of compounds like diazo-steroids, these descriptors would capture various aspects of their structure:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching and ring structures.

Geometrical Descriptors: These relate to the 3D shape of the molecule, including molecular surface area and volume.

Electronic Descriptors: These describe the electronic properties, such as partial charges on atoms and dipole moments. The presence of the electron-rich diazo group would significantly influence these descriptors.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in receptors.

The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR model.

Predictive Models for Receptor Binding Affinity and Molecular Interactions

A 1996 study by Davioud and colleagues provides valuable data for constructing a preliminary QSAR model for the binding of diazo-steroids to the human mineralocorticoid receptor (hMR). acs.orgacs.org They synthesized this compound and two other related diazo ketones and measured their affinity for the hMR. acs.orgacs.org

The study found that this compound exhibited a high affinity for the hMR, nearly identical to that of the natural ligand, aldosterone (B195564). acs.orgacs.org The other two compounds, with the diazo group at the C18 position, had lower affinities. acs.orgacs.org This suggests that the position of the diazo group is a critical determinant of binding affinity.

A predictive QSAR model could be developed using this data. The model would aim to correlate the calculated molecular descriptors of these three compounds with their experimentally determined binding affinities. A successful model could then be used to predict the binding affinity of other, yet to be synthesized, diazo-steroids, thereby guiding the design of new and more potent ligands.

Table 1: Relative Binding Affinity of Diazo-Steroids for the Human Mineralocorticoid Receptor (hMR)

| Compound | Position of Diazo Group | Relative Binding Affinity (RBA) vs. Aldosterone |

| Aldosterone | N/A | 100% |

| This compound | C21 | ~100% |

| 18-(Diazomethyl)-20-hydroxypregn-4-ene-3,18-dione | C18 | ~10% |

| 18-(Diazomethyl)pregn-4-ene-3,18,20-trione | C18 | ~10% |

Data synthesized from Davioud et al., 1996. acs.orgacs.org

This data clearly indicates that the structural modifications at the C17 and C13 positions significantly impact the interaction with the mineralocorticoid receptor. Further computational studies, such as molecular docking and 3D-QSAR, could provide a more detailed understanding of the specific interactions responsible for these differences in affinity. ugm.ac.id

Biological and Biochemical Research Applications of 21 Diazopregn 4 Ene 3,20 Dione

Application as a Photoaffinity Label in Steroid Receptor Research

Photoaffinity labeling is a powerful technique used to identify and study the binding sites of ligands within their target proteins. mdpi.com 21-Diazopregn-4-ene-3,20-dione has been synthesized and utilized as a photoaffinity label for various steroid receptors, including corticosteroid and mineralocorticoid receptors. nih.govacs.org

Principles of Photoaffinity Probe Design Utilizing the Diazo Group

The effectiveness of this compound as a photoaffinity label stems from the photochemical reactivity of the diazo ketone group. acs.org This group is relatively stable in the dark, allowing the steroid analogue to bind to its target receptor. Upon irradiation with ultraviolet (UV) light, the diazo group is photolysed, losing molecular nitrogen to generate a highly reactive carbene intermediate. researchgate.netnih.gov This carbene can then react non-specifically with nearby amino acid residues within the steroid-binding pocket of the receptor, forming a stable, covalent bond. nih.gov The diazo ketone functionality was selected for these probes as it is one of the less bulky photolabile groups, minimizing steric hindrance that could interfere with receptor binding. acs.org

It's important to note that the carbene generated from a diazoketone can also undergo a Wolff rearrangement to form a ketene (B1206846), which can then react with nucleophilic residues. researchgate.net While this represents an alternative reaction pathway, the primary goal of photoaffinity labeling is the direct insertion of the carbene into the protein structure to map the binding site. researchgate.netnih.gov

Methodologies for Covalent Labeling of Steroid Binding Sites

The process of covalently labeling steroid binding sites using this compound involves several key steps. Initially, the photoaffinity label, often radiolabeled with tritium (B154650) ([³H]) for detection, is incubated with the biological sample containing the target receptor, such as a cell lysate or purified receptor preparation. nih.govacs.org This incubation is performed in the dark to allow for specific, non-covalent binding of the steroid to the receptor's active site.

Following this binding step, the sample is irradiated with UV light, typically at a wavelength greater than 300 nm, to activate the diazo group. mdpi.com This photolysis generates the reactive carbene, which then forms a covalent bond with amino acid residues in close proximity within the binding site. mdpi.comnih.gov The efficiency of this covalent labeling can be assessed by measuring the amount of radioactivity permanently associated with the protein after procedures to remove non-covalently bound ligand, such as extraction with organic solvents. nih.gov For instance, irradiation of rat plasma proteins with a tritiated diazo-corticosteroid derivative resulted in covalent binding that was resistant to methylene (B1212753) dichloride extraction. nih.gov

Identification of Labeled Proteins and Binding Partners via Proteomic Analysis

Once the target proteins are covalently labeled with this compound, proteomic techniques are employed to identify them and their binding partners. mdpi.comacs.org A common approach involves separating the labeled proteins from the complex biological mixture using methods like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). caldic.com If a radiolabeled probe was used, the labeled proteins can be visualized by autoradiography.

For more detailed analysis and identification, the labeled protein band can be excised from the gel and subjected to enzymatic digestion, typically with trypsin, to generate smaller peptide fragments. metwarebio.com These peptides are then analyzed by mass spectrometry (MS). metwarebio.comsigmaaldrich.com The mass spectrometer measures the mass-to-charge ratio of the peptides, and through tandem mass spectrometry (MS/MS), the amino acid sequence of the peptides can be determined. By searching these sequences against protein databases, the identity of the labeled protein can be established. frontiersin.orgnih.gov This approach allows for the unambiguous identification of specific steroid-binding proteins and can provide insights into the specific amino acid residues involved in the binding interaction. mdpi.com

Investigation of Steroidogenic Enzyme Inhibition Mechanisms (in vitro, molecular level)

Beyond its use in receptor labeling, this compound and related compounds have been investigated for their ability to interact with and inhibit enzymes involved in steroidogenesis. nih.gov Steroidogenesis is the metabolic pathway for the biosynthesis of steroid hormones from cholesterol, involving a series of enzymatic reactions catalyzed by cytochrome P450 enzymes and hydroxysteroid dehydrogenases. ibl-international.comscielo.brscielo.br

Interaction with Cytochrome P450 Enzymes and Hydroxysteroid Dehydrogenases

Steroids can act as substrates, inhibitors, or activators of human cytochrome P450 (CYP) enzymes. nih.gov The interaction of steroidal compounds with these enzymes can have significant physiological and pharmacological consequences. nih.gov While specific studies detailing the inhibitory effects of this compound on individual CYP enzymes are not extensively available in the provided search results, the structural similarity to progesterone (B1679170) suggests potential interactions. Progesterone itself is a substrate for various CYP enzymes in the steroidogenic pathway. genome.jp

Research on other steroid derivatives provides a framework for understanding these potential interactions. For example, ketoconazole (B1673606) is known to inhibit several steroidogenic P450 enzymes, including CYP11A1, CYP17A1, and CYP19A1, with specific IC₅₀ values. nih.gov Similarly, studies on 20β-hydroxysteroid dehydrogenase have utilized steroid analogues to probe the active site. nih.gov For instance, 21-azidoprogesterone, which is sterically and electronically similar to 21-acetylaminoprogesterone, was found to be a substrate for this enzyme. semanticscholar.org These examples highlight the potential for this compound to interact with and potentially inhibit various steroidogenic enzymes.

Kinetic Analysis of Enzyme-Inhibitor Interactions

The kinetic analysis of enzyme-inhibitor interactions is crucial for characterizing the mechanism and potency of an inhibitor. numberanalytics.com This analysis typically involves measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. libretexts.org Key parameters determined from these studies include the inhibition constant (Ki), which reflects the inhibitor's binding affinity, and the half-maximal inhibitory concentration (IC₅₀), the concentration of inhibitor required to reduce enzyme activity by 50%. numberanalytics.comucl.ac.uk

Different types of inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished by their effects on the enzyme's kinetic parameters, specifically the maximum reaction velocity (Vmax) and the Michaelis constant (Km). nih.gov For example, a competitive inhibitor increases the apparent Km without affecting Vmax, while a non-competitive inhibitor decreases Vmax without changing Km. nih.gov

While detailed kinetic data for the inhibition of specific steroidogenic enzymes by this compound are not provided in the search results, the table below illustrates the type of data that would be generated from such studies, using ketoconazole's inhibition of P450 enzymes as a representative example. nih.gov

Table 1: Inhibitory Activity of Ketoconazole on Steroidogenic Cytochrome P450 Enzymes This table is for illustrative purposes to show the type of data generated from kinetic analysis and does not represent data for this compound.

| Enzyme | IC₅₀ (µM) |

|---|---|

| CYP11A1 (P450scc) | 0.56 |

| CYP17A1 (17α-hydroxylase) | 3.36 |

Data sourced from a study on the selective inhibition of steroidogenic enzymes by ketoconazole in rat ovary cells. nih.gov

Utilization in Chemical Biology for Target Identification and Validation

The primary application of this compound in chemical biology is for target identification and validation, leveraging its ability to act as a photoaffinity label. acs.org This technique is crucial for mapping the precise interaction sites between a small molecule and its biological targets. acs.orgnih.gov

This compound was specifically designed as a photoaffinity labeling reagent to investigate the ligand-binding domain of steroid receptors, particularly the mineralocorticoid receptor (MR). acs.org Photoaffinity probes are designed with a photolabile group, in this case, a diazo ketone, which is relatively stable in the dark. acs.orgnih.gov Upon exposure to UV light, the diazo group is converted into a highly reactive carbene intermediate. nih.gov

This reactive species can then form a covalent bond with amino acid residues in close proximity within the receptor's binding pocket. nih.gov By using a radiolabeled version of the probe, researchers can covalently tag the receptor, allowing for its isolation and the identification of specific amino acids at the binding site through techniques like protein microsequencing. This information is instrumental in building detailed models of ligand-receptor interactions and understanding the structural basis of hormone action, which is a critical step in mapping the initial events of a biological pathway. acs.orgnih.gov The diazo ketone functionality was selected for this purpose as it is one of the less bulky photolabile groups, minimizing steric interference with the natural binding pocket. acs.org

While not always categorized under the formal term, the use of this compound aligns with the principles of activity-based protein profiling (ABPP). ABPP utilizes reactive chemical probes to covalently label and assess the functional state of entire enzyme or protein families in complex biological samples. nih.gov

This compound functions as a reactive, activity-dependent probe. Its ability to bind the mineralocorticoid receptor is a prerequisite for the subsequent photo-induced covalent labeling. This process is conceptually similar to ABPP, where a probe's reactivity is directed by its affinity for a specific protein target. The covalent modification of the target protein upon photoactivation allows for its unambiguous identification and characterization, distinguishing it from non-specific interactions. The general instability and potential for side reactions of diazo compounds, however, represent limitations that have led to the development of other photoactivatable groups like diazirines and benzophenones for broader ABPP applications. nih.gov

Development of Mechanistic Probes for Steroid Transport and Intracellular Metabolism Studies

The development of radiolabeled versions of this compound, such as tritiated forms, enables its use as a mechanistic probe to study aspects of steroid transport. nih.gov For instance, a tritiated derivative of a similar compound, 9α-bromo-21-diazo-21-deoxycorticosterone, was used in model experiments to demonstrate photogenerated covalent binding to rat plasma proteins. nih.gov This suggests that such probes can be used to identify and characterize steroid-binding proteins in plasma, which are responsible for transporting steroids through the bloodstream.

By covalently linking to its binding partners upon photoactivation, the probe can help elucidate the components of the steroid transport machinery. However, specific studies detailing the use of this compound to investigate the dynamics of intracellular transport or its metabolic fate are not extensively documented in the reviewed literature. Its primary utility remains focused on identifying the initial binding event at the receptor level.

In Vitro Cellular Assays for Investigating Molecular Interactions

In vitro cellular assays have been fundamental in characterizing the biochemical properties of this compound and its interaction with its target receptor.

To precisely determine the binding affinity of this compound for its target without interference from other steroid receptors, studies have utilized recombinant expression systems. acs.org The affinity for the human mineralocorticoid receptor (hMR) was quantified through competition experiments using [³H]aldosterone as the specific radioligand. acs.org These assays were performed with hMR selectively expressed in Sf9 insect cells via a Baculovirus system. acs.org

The results demonstrated that this compound (referred to as compound 1 in the study) possesses a high affinity for the hMR, nearly identical to that of the natural hormone, aldosterone (B195564). acs.orgdrugbank.com This high affinity is a critical prerequisite for a successful photoaffinity label, ensuring that the probe selectively occupies the target receptor's binding site before photoactivation. For comparison, the parent compound, progesterone, is known to bind the hMR with high affinity. researchgate.net

Table 1: Comparative Binding Affinity for the Human Mineralocorticoid Receptor (hMR)

| Compound | Reported Affinity for hMR | Ki (Progesterone) | IC50 (Progesterone) |

|---|---|---|---|

| This compound | Almost identical to Aldosterone acs.orgdrugbank.com | Not Reported | Not Reported |

| Aldosterone | High (Reference Ligand) acs.org | Not Reported | Not Reported |

Note: Specific Ki or IC50 values for this compound were not provided in the primary literature; affinity was determined by direct comparison to aldosterone in competition assays. Values for progesterone are provided for reference.

Beyond simple binding, the functional activity of this compound as either an agonist (activating the receptor) or an antagonist (blocking the receptor) has been investigated. These studies employ gene expression assays in cell culture. acs.org

Specifically, a cis-trans cotransfection assay was used. acs.org In this system, CV-1 cells (monkey kidney fibroblasts) were transfected with two plasmids: one expressing the hMR and another containing a reporter gene linked to a steroid-responsive promoter, the mouse mammary tumor virus (MMTV) promoter. acs.org Activation of the hMR by an agonist ligand leads to its binding to the MMTV promoter and subsequent expression of the reporter gene, which can be quantified.

In these functional assays, this compound was found to behave as a mineralocorticoid agonist, similar to aldosterone, though the study noted it was a partial agonist. acs.org This demonstrates that the compound not only binds to the hMR but also induces the conformational changes necessary for the receptor to act as a transcription factor and modulate gene expression.

Table 2: Summary of Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | 21-Diazoprogesterone |

| Aldosterone | - |

| Progesterone | - |

Advanced Analytical and Spectroscopic Characterization Methodologies for 21 Diazopregn 4 Ene 3,20 Dione and Its Derivatives

High-Resolution Mass Spectrometry Techniques for Structural Confirmation

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 21-Diazopregn-4-ene-3,20-dione (Molecular Formula: C₂₁H₂₈N₂O₂), the expected exact mass provides a primary confirmation of its identity. nih.gov HRMS has been utilized in the characterization of steroidal diazo ketones, confirming their synthesis and purity. acs.org Modern non-target screening approaches using HRMS have shown great potential in identifying and evaluating various chemical compounds in complex mixtures. europa.eu

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. libretexts.org While specific MS/MS fragmentation data for this compound is not extensively published, the fragmentation pattern can be predicted based on the known behavior of the progesterone (B1679170) backbone and the diazoacetyl functional group. researchgate.netresearchgate.net

In soft ionization techniques like electrospray ionization (ESI), the molecule would first be protonated to form the precursor ion [M+H]⁺. Fragmentation of this ion would involve several key pathways:

Loss of Nitrogen: The most characteristic fragmentation of a diazoketone is the loss of a neutral nitrogen molecule (N₂), which has a mass of approximately 28 Da. This is a highly favorable process.

Water Losses: Steroid backbones commonly exhibit sequential losses of water molecules (18 Da) from the ring system under MS/MS conditions, even if hydroxyl groups are not explicitly present, through rearrangement mechanisms. acs.org

Side Chain Cleavage: Cleavage of the bond between C17 and C20 would result in the loss of the acetyl or diazoacetyl side group.

Ring Cleavage: Characteristic cleavages of the steroid rings, particularly rings A and D, produce specific fragment ions that are diagnostic for the steroidal skeleton. researchgate.net

The analysis of these fragmentation patterns allows for the confirmation of the core steroid structure and the identification and localization of the diazoacetyl group. nih.gov The study of progesterone metabolites by LC-MS/MS has established well-defined fragmentation pathways for the pregnane (B1235032) skeleton, which serve as a reference for analyzing derivatives like 21-diazoprogesterone. plos.orgjsbms.jp

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| [M+H]⁺ (341.22) | 313.22 | N₂ (28.00) | Loss of molecular nitrogen from the diazo group |

| [M+H]⁺ (341.22) | 323.21 | H₂O (18.01) | Loss of a water molecule |

| [M+H]⁺ (341.22) | 298.20 | COCHN₂ (43.02) | Cleavage of the C17 side chain |

| 313.22 | 295.21 | H₂O (18.01) | Loss of water following the initial loss of N₂ |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a multidimensional analytical technique that separates ions in the gas phase based on their size, shape, and charge, before mass analysis. researchgate.netscielo.org.co This method provides an additional layer of separation, which is particularly valuable for analyzing complex mixtures and separating isomeric compounds that are indistinguishable by mass spectrometry alone. nih.govmdpi.com

While specific IMS-MS studies on this compound are not widely available, the technique has proven to be extremely powerful for the analysis of other steroids. rsc.org Many steroid isomers differ only in the stereochemistry or position of functional groups, leading to different three-dimensional shapes. rapiscansystems.com These differences in shape result in different drift times through the ion mobility cell, allowing for their separation. The collision cross section (CCS), a value derived from the drift time, is a characteristic physical property of an ion that can be used to increase confidence in compound identification. The application of IMS-MS would be highly advantageous for assessing the purity of a this compound sample, resolving it from potential synthetic byproducts or isomers.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution and in the solid state. mst.edunih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) ¹H and ¹³C NMR provide initial information, but complex molecules like steroids often exhibit significant signal overlap. Two-dimensional (2D) NMR experiments are essential to resolve these ambiguities and definitively assign the structure. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu It would be used to trace the connectivity of protons within each of the steroid's rings, confirming the hydrogen framework of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to (¹J-coupling). columbia.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most crucial experiments for skeletal elucidation, as it reveals correlations between protons and carbons over two to three bonds (²J and ³J-coupling). sdsu.educolumbia.edu For this compound, HMBC would be used to:

Confirm the placement of the C3 and C20 carbonyl groups by observing correlations from nearby protons (e.g., H-2, H-4) to the C3 carbon and from the C18 methyl protons to the C20 carbon.

Unambiguously place the diazoacetyl group at C17 by observing a correlation from the C21 proton to the C20 carbonyl carbon.

Connect the quaternary carbons (e.g., C5, C10, C13) to the rest of the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is the primary NMR method for determining the stereochemistry of the molecule, confirming the trans fusions of the steroid rings and the orientation of the substituents.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Key Nuclei of this compound

| Position | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm) | Key HMBC Correlations |

| C3 | ~199.5 | - | H-4, H-2 |

| C4 | ~124.0 | ~5.7 (s) | C3, C5, C10 |

| C5 | ~171.0 | - | H-4, H-6 |

| C17 | ~55.5 | ~2.5 (t) | C13, C18, C20, C21 |

| C18 | ~17.5 | ~0.7 (s) | C12, C13, C14, C17 |

| C19 | ~24.0 | ~1.2 (s) | C1, C5, C9, C10 |

| C20 | ~199.0 | - | H-17, H-21 |

| C21 | ~58.0 | ~5.9 (s) | C17, C20 |

Note: Chemical shifts are approximate and based on progesterone data and known substituent effects. Actual values may vary depending on solvent and experimental conditions. Data derived by analogy from related compounds. acs.org

Solid-state NMR (ssNMR) is a non-destructive technique used to study the structure and dynamics of materials in their solid form. nih.gov It is particularly important for characterizing the physicochemical properties of active pharmaceutical ingredients, such as polymorphism, which refers to the ability of a compound to exist in multiple crystalline forms. mdpi.com Different polymorphs can have different stabilities, dissolution rates, and bioavailabilities.

The most common ssNMR technique is Cross-Polarization/Magic Angle Spinning (CP/MAS). mdpi.com In a ¹³C CP/MAS experiment, signals for carbon atoms in different crystalline environments will appear at slightly different chemical shifts. The presence of multiple peaks for a single carbon site can indicate the presence of more than one polymorph or distinct molecules in the crystallographic unit cell. While specific ssNMR data for this compound is not available, studies on other steroids have demonstrated the sensitivity of ssNMR in identifying and characterizing different solid forms.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on how their bonds vibrate upon interaction with light. edinst.com These two techniques are complementary.

IR spectroscopy measures the absorption of infrared light at specific frequencies corresponding to the vibrations of polar bonds. edinst.com For this compound, the IR spectrum is expected to show strong, characteristic absorption bands that confirm the presence of its key functional groups. A study on related steroidal diazo ketones reported a very strong band for the diazo group. acs.org

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). basinc.com Non-polar bonds and symmetric vibrations often produce strong Raman signals. For this molecule, the C=C double bond in the A-ring would be expected to give a strong Raman signal. Water is a very weak Raman scatterer, making the technique well-suited for analyzing aqueous samples if needed. edinst.com

Table 3: Key Vibrational Modes for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity (IR/Raman) |

| C=N=N (Diazo) | Asymmetric stretch | ~2100 | ~2100 | Very Strong / Weak |

| C=O (C20, Ketone) | Stretch | ~1710 | ~1710 | Strong / Medium |

| C=O (C3, Conjugated Ketone) | Stretch | ~1665 | ~1665 | Strong / Strong |

| C=C (C4, Conjugated) | Stretch | ~1615 | ~1615 | Medium / Strong |

| C-H (sp² and sp³) | Stretch | 2850-3100 | 2850-3100 | Medium / Medium |

Note: Wavenumbers are approximate. The diazo stretch at ~2100 cm⁻¹ is highly characteristic. acs.org

Characteristic Vibrations of Diazo and Carbonyl Moieties

Infrared (IR) spectroscopy is a fundamental tool for the structural confirmation of this compound, providing direct evidence for the presence of its key functional groups: the α-diazoketone system and the α,β-unsaturated ketone. nih.gov The vibrational frequencies of these moieties are sensitive to their electronic and steric environment within the steroid framework.

The diazo group (C=N=N) gives rise to a very strong and characteristic stretching vibration (νC=N=N) typically observed in the range of 2100-2150 cm⁻¹. This intense absorption is a hallmark of diazocarbonyl compounds. The carbonyl group of the α-diazoketone at the C-20 position (νC=O) typically appears at a lower frequency than a simple alkyl ketone, generally in the region of 1630-1650 cm⁻¹, due to the electron-donating resonance effect of the adjacent diazo group.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Diazo (C=N=N) | Stretching | 2100 - 2150 | Very Strong |

| C-20 Carbonyl (α-diazoketone) | Stretching | 1630 - 1650 | Strong |

| C-3 Carbonyl (α,β-unsaturated) | Stretching | 1660 - 1680 | Strong |

| C-4/C-5 Alkene (C=C) | Stretching | 1610 - 1620 | Medium-Variable |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement, absolute stereochemistry, and solid-state conformation of this compound. anton-paar.comijcrt.org This technique provides unambiguous proof of the molecular structure by mapping electron density within a single crystal. cam.ac.ukwikipedia.org

For a complex molecule like a steroid, X-ray analysis confirms the absolute configuration of the multiple stereogenic centers (C-8, C-9, C-10, C-13, C-14, and C-17) inherent to the pregnane skeleton. unimi.it It precisely defines the fusion of the four rings (A, B, C, and D) and their respective conformations (e.g., chair, half-chair). The analysis would reveal the characteristic trans-fusions of the B/C and C/D rings and the conformation of the flexible A-ring containing the double bond.

Furthermore, X-ray crystallography elucidates the orientation of the C-17 side chain containing the diazoketone functionality relative to the steroid nucleus. This information is critical for understanding how the molecule might interact with biological targets. Computer modeling based on X-ray crystal structures of progesterone has shown a distinct "lock and key" complementarity with DNA cavities, highlighting the importance of precise stereochemical and conformational data. nih.gov While a specific crystal structure for this compound is not detailed in readily available literature, the methodology remains the gold standard for such determinations in steroid chemistry. unimi.itresearchgate.net

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemical features of chiral molecules like this compound in solution. nih.gov These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by the chromophores within the molecule.

The steroid contains two principal chromophores that are amenable to CD analysis: the α,β-unsaturated ketone in the A-ring and the α-diazoketone at the C-17 side chain.

α,β-Unsaturated Ketone: This chromophore typically exhibits two Cotton effects: a lower energy n→π* transition (around 320-350 nm) and a higher energy π→π* transition (around 240-260 nm). The signs of these Cotton effects are empirically related to the helicity of the enone system, providing information about the conformation of the A-ring. rsc.org

α-Diazoketone: The diazoketone chromophore also gives rise to characteristic CD bands. The electronic transitions associated with this group can provide information about the conformation and stereochemical environment of the C-17 side chain. The analysis of CD spectra for α-diazoketones, sometimes in complex with metal catalysts, has been used for stereochemical assignments in other systems. acs.org

| Chromophore | Electronic Transition | Approximate Wavelength (nm) | Significance |

|---|---|---|---|

| α,β-Unsaturated Ketone (C=C-C=O) | n→π | ~340 | Correlates with A-ring conformation/helicity |

| π→π | ~245 | Correlates with A-ring conformation/helicity | |

| α-Diazoketone (CO-CHN₂) | Multiple transitions | 220 - 350 | Reflects stereochemistry at C-17 side chain |

Hyphenated Techniques for Reaction Monitoring and Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound, particularly in the context of reaction monitoring, purity assessment, and analysis of complex mixtures. numberanalytics.commespharmacy.orgsaspublishers.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and widely used hyphenated technique for steroid analysis. nih.govcreative-proteomics.com HPLC provides excellent separation of the target compound from starting materials, byproducts, and degradation products. The separated components are then introduced into a mass spectrometer, which provides mass-to-charge ratio data, confirming the molecular weight of the compound and offering structural information through fragmentation patterns (MS/MS). nih.govoup.com LC-MS is highly sensitive and specific, making it ideal for quantifying the compound in complex matrices, such as during in vitro assays or for metabolic studies. nih.govmednexus.org

Gas Chromatography-Mass Spectrometry (GC-MS): While diazoketones can be thermally labile, GC-MS can be employed for the analysis of more stable derivatives or for monitoring the disappearance of starting materials during synthesis. nih.gov The high separation efficiency of gas chromatography combined with the definitive identification power of mass spectrometry makes it a valuable tool. nist.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For complex reaction mixtures where isolation of each component is challenging, online LC-NMR can provide complete structural elucidation of separated peaks without the need for offline purification. mespharmacy.orgnih.gov This technique is particularly powerful for identifying unknown impurities or reaction byproducts.

These hyphenated methods provide a comprehensive analytical workflow, from confirming the successful synthesis of this compound to studying its behavior in complex chemical or biological systems. saspublishers.com

Future Research Directions and Emerging Opportunities

Development of Next-Generation Reactive Probes Based on Diazo-Steroids

The foundational use of 21-diazo ketones, including derivatives of progesterone (B1679170) and corticosterone, as photoaffinity labels for corticosteroid receptors has paved the way for more advanced applications. nih.gov Photoaffinity labeling, a powerful technique to identify and characterize biological targets, relies on a photoreactive group that, upon irradiation, forms a covalent bond with interacting molecules. nih.gov The carbene generated from the diazo group of 21-diazopregn-4-ene-3,20-dione is adept at insertion into various chemical bonds like C-H, O-H, and N-H, making it an effective cross-linking agent. nih.gov

Future research is focused on creating "inducible" or "activatable" probes. acs.org These next-generation probes would remain inert until a specific biological trigger or external stimulus activates them, offering enhanced spatiotemporal control and reducing off-target labeling. acs.org While diazirines have gained popularity due to their smaller size and greater stability in the dark compared to some diazo compounds, the diverse reactivity of the diazo group remains attractive for creating novel probes. nih.govnih.gov Innovations may include the design of diazo-steroids that are activated by specific enzymes present only in the target tissue or by light of a specific wavelength that allows for deeper tissue penetration. chemrxiv.org The development of "minimalist" linkers, which reduce potential interference with biological interactions, is another promising direction. nih.gov

Integration with Advanced Omics Technologies (Proteomics, Metabolomics) for Systems Biology Approaches